
5-Methoxy-2-methyl-2H-indazole as a research
tool in neuroscience

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

Compound Name: 5-Methoxy-2-methyl-2H-indazole

Cat. No.: B1631360 Get Quote

An In-depth Guide to 5-Methoxy-2-methyl-2H-indazole for Neuroscience Research

Foreword: The Scientific Rationale of a Bioisosteric
Tool
In the quest for novel therapeutics and a deeper understanding of neurobiology, the precise

modulation of serotonin receptors remains a paramount goal. The tryptamine scaffold,

exemplified by potent psychedelics like 5-methoxy-N,N-dimethyltryptamine (5-MeO-DMT), is a

cornerstone of this research, primarily through its potent agonism at the serotonin 2A (5-HT2A)

receptor.[1][2] However, challenges related to metabolic stability, oral bioavailability, and

plasma clearance often limit the therapeutic potential of indole-based compounds.[2][3]

This has led to the exploration of bioisosteres—chemical substitutes that retain the essential

pharmacophoric features while offering improved pharmacokinetic properties. The indazole

nucleus has emerged as a promising bioisostere for the indole ring.[2][3] This application guide

focuses on 5-Methoxy-2-methyl-2H-indazole, an indazole analog of 5-MeO-DMT. While

designed with the hypothesis of mimicking its parent compound's activity, rigorous scientific

evaluation reveals a different and equally instructive story. This document serves as a

comprehensive technical guide for researchers, providing not only protocols for its use but also

a critical, evidence-based perspective on its actual pharmacological profile as a research tool.
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Compound Characterization and Physicochemical
Properties
Before initiating any biological experiment, it is imperative to confirm the identity, purity, and

fundamental properties of the chemical tool.

Core Compound Data
Property Value Source

IUPAC Name 5-methoxy-2-methylindazole [4]

Molecular Formula C₉H₁₀N₂O [4]

Molecular Weight 162.19 g/mol [4]

CAS Number 541539-88-2 [4]

Appearance
Off-white to light brown solid

(predicted)
[5]

Solubility
Soluble in DMSO, DMF,

Methanol (predicted)
[5]

Protocol for Identity and Purity Verification
Trust in experimental outcomes begins with the validation of the reagents. A new batch of 5-
Methoxy-2-methyl-2H-indazole should be characterized to ensure it meets the required

standards.

Objective: To confirm the chemical identity and assess the purity of a supplied batch of 5-
Methoxy-2-methyl-2H-indazole.

Methodology:

Visual Inspection: Note the physical appearance, color, and form of the compound.

High-Performance Liquid Chromatography (HPLC):

Dissolve a small sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).
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Inject onto a C18 reverse-phase column.

Run a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).

Monitor the elution profile using a UV detector (e.g., at 254 nm and 280 nm).

Self-Validation: A purity of >98% (by peak area) is recommended for most in vitro and in

vivo applications. The presence of a single major peak is indicative of high purity.

Mass Spectrometry (MS):

Couple the HPLC to a mass spectrometer (LC-MS) or perform direct infusion.

Use electrospray ionization (ESI) in positive mode.

Expected Result: A prominent ion peak corresponding to the protonated molecule [M+H]⁺

at m/z ≈ 163.09.[6]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

Dissolve ~5-10 mg of the compound in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

Acquire ¹H and ¹³C NMR spectra.

Causality: The chemical shifts and coupling constants of the protons and carbons provide

a definitive fingerprint of the molecular structure, confirming the correct isomer (2H-

indazole) and substitution pattern. This is crucial as 1H- and 2H-indazole isomers possess

different biological activities.[1]

Mechanism of Action: An Unexpected
Pharmacological Profile
5-Methoxy-2-methyl-2H-indazole was synthesized as a structural analog of potent 5-HT2A

agonists. However, direct experimental evidence from functional assays demonstrates that this

specific spatial arrangement of the methyl group on the indazole scaffold abrogates the

expected activity at the 5-HT2A receptor.
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Serotonin 5-HT₂ Receptor Family Interaction
The primary targets for tryptamine psychedelics are the serotonin 5-HT₂ receptor subtypes.

Functional activity at these receptors, particularly 5-HT2A, is believed to mediate their profound

effects on perception and mood.[1]

5-HT2A Receptor: In calcium mobilization assays using CHO cells expressing human 5-

HT2A receptors, 5-Methoxy-2-methyl-2H-indazole was found to be inactive up to a

concentration of 10 μM.[1] This is a critical finding, indicating it is not a functional 5-HT2A

agonist.

5-HT2B Receptor: Potent agonist activity at the 5-HT2B receptor is a significant safety

concern due to the validated risk of cardiotoxicity.[1][3] While data for the 2-methyl analog is

part of a broader series, it is crucial to profile any new compound at this receptor. The lack of

5-HT2A activity makes significant 5-HT2B agonism particularly undesirable.

5-HT2C Receptor: This receptor is also a common target for tryptamines and modulates

mood and appetite. The activity profile at this receptor should also be determined to fully

characterize the compound.

In Vivo Correlates
The head-twitch response (HTR) in rodents is a well-established behavioral proxy for 5-HT2A

receptor activation and is reliably induced by classic psychedelics.[3] In studies with N,N-

diallyltryptamine (DALT) analogs, the related compound 5-methoxy-2-methyl-DALT did not

induce the HTR, a finding consistent with the lack of in vitro 5-HT2A agonist activity.[3][7]

Conclusion: Contrary to the initial hypothesis based on its structure, 5-Methoxy-2-methyl-2H-
indazole serves as a negative control for 5-HT2A agonism. Its value in neuroscience research

lies in its utility for structure-activity relationship (SAR) studies, demonstrating the critical

importance of the N-alkylation position on the indazole ring for 5-HT2 receptor activity.

Application Notes and Experimental Protocols
Given its established lack of 5-HT2A agonism, the primary application of this compound is as a

negative control and a tool for validating assay systems designed to detect 5-HT2A activity.
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Protocol: In Vitro Calcium Mobilization Assay
This protocol details the steps to confirm the lack of functional agonism at the 5-HT2A receptor.

Objective: To measure the ability of 5-Methoxy-2-methyl-2H-indazole to elicit an intracellular

calcium flux via the human 5-HT2A receptor.

Materials:

HEK293 or CHO cells stably expressing the human 5-HT2A receptor.

Assay buffer (e.g., HBSS with 20 mM HEPES).

Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).

5-Methoxy-2-methyl-2H-indazole, 5-MeO-DMT (positive control), vehicle (e.g., 0.1%

DMSO).

96- or 384-well black, clear-bottom assay plates.

Fluorescence plate reader with automated injection capability.

Workflow Diagram:
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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